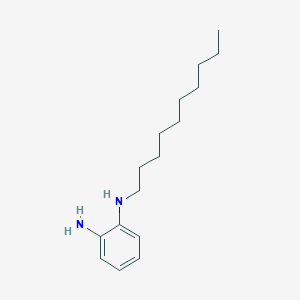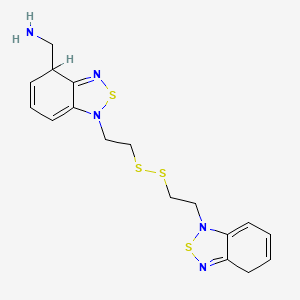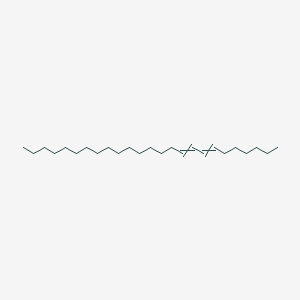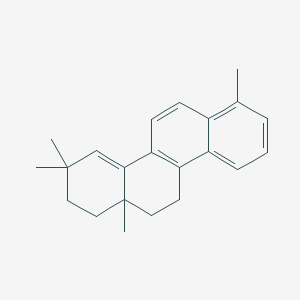
3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene is a polycyclic aromatic hydrocarbon with a complex structure. It is characterized by the presence of multiple methyl groups and a hexahydro configuration, which makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and gene expression regulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,7,12A-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene
- 3,3,7,12A-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene
Uniqueness
3,3,7,12A-Tetramethyl-1,2,3,11,12,12A-hexahydrochrysene is unique due to its specific hexahydro configuration and the presence of multiple methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
65755-11-5 |
|---|---|
Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,3,7,12a-tetramethyl-1,2,11,12-tetrahydrochrysene |
InChI |
InChI=1S/C22H26/c1-15-6-5-7-17-16(15)8-9-19-18(17)10-11-22(4)13-12-21(2,3)14-20(19)22/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
SRPHJWFFKZIIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3=CC(CC4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


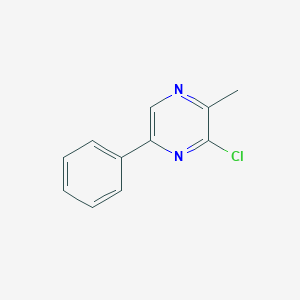



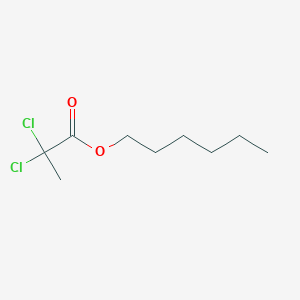

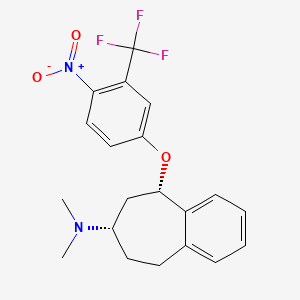
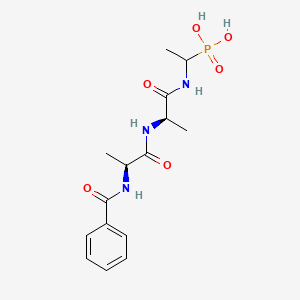
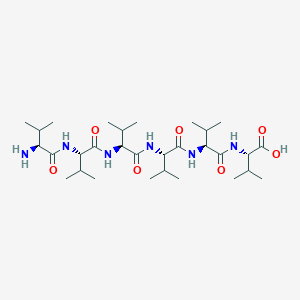

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
